
2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and an acrylate group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate typically involves the reaction of N-acryloyl-beta-alanine with 2,5-dioxopyrrolidin-1-yl acrylate. The reaction is usually carried out in the presence of a suitable solvent such as toluene and under controlled temperature conditions to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve a two-step one-pot synthesis method. This method includes a Michael addition of aliphatic secondary amines followed by β-bromination or chlorination of the obtained enamines. The use of chain alkyl propiolates as alkynyl substrates in the presence of toluene as a solvent has been shown to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The acrylate group in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted acrylates .
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and polymers.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound can modify lysine residues in proteins, thereby affecting their structure and function. This modification can influence various biological processes, including enzyme activity and protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate include:
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
2-(2,5-dioxopyrrolidin-1-yl)butanamide: Exhibits analgesic and antiallodynic activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the pyrrolidinone ring and acrylate group, which provides it with distinct chemical reactivity and a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
63406-06-4 |
|---|---|
Molekularformel |
C10H12N2O5 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-(prop-2-enoylamino)propanoate |
InChI |
InChI=1S/C10H12N2O5/c1-2-7(13)11-6-5-10(16)17-12-8(14)3-4-9(12)15/h2H,1,3-6H2,(H,11,13) |
InChI-Schlüssel |
GYRWHEGKHHSVKC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NCCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


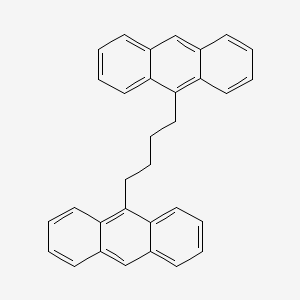
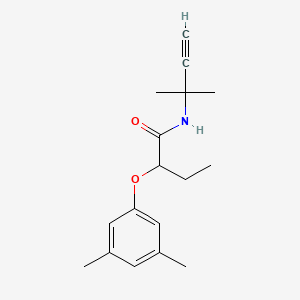

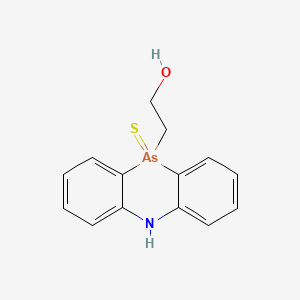
![1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene](/img/structure/B14491354.png)
![N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide](/img/structure/B14491357.png)

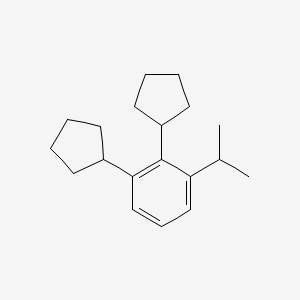

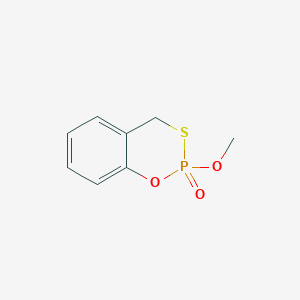
![Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-](/img/structure/B14491388.png)
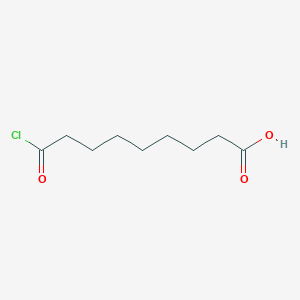

![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)
